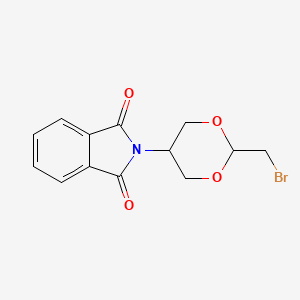![molecular formula C6H10N2OS B1381455 [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]méthanol CAS No. 1330751-83-1](/img/structure/B1381455.png)
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]méthanol
Vue d'ensemble
Description
“[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. It also has an isopropyl group (propan-2-yl) and a methanol group attached to the ring .Chemical Reactions Analysis
The reactivity of this compound could be inferred from its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions, while the methanol group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methanol group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Développement d'agents anticancéreux
Le motif structural des dérivés du 1,2,4-triazole, qui comprend des composés liés au "[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]méthanol", a été largement étudié pour son potentiel en tant qu'agents anticancéreux. Ces composés ont montré une activité cytotoxique prometteuse contre diverses lignées de cellules cancéreuses, notamment les cellules MCF-7 (cancer du sein), Hela (cancer du col de l'utérus) et A549 (cancer du poumon) . La capacité à former des liaisons hydrogène avec différentes cibles améliore la pharmacocinétique et les propriétés pharmacologiques, ce qui en fait des candidats appropriés pour un développement ultérieur en médicaments anticancéreux .
Applications antimicrobiennes
Les composés contenant une partie thiadiazole ont été reconnus pour leurs propriétés antimicrobiennes. Ils peuvent être synthétisés et modifiés pour améliorer leur efficacité contre une gamme de pathogènes bactériens et fongiques. Cela les rend précieux dans la recherche de nouveaux antibiotiques et antifongiques, en particulier face à la résistance croissante aux antibiotiques .
Inhibition enzymatique
Le système cyclique 1,3,4-thiadiazole est connu pour interagir avec diverses enzymes, inhibant potentiellement leur activité. Cette interaction est cruciale dans la conception d'inhibiteurs enzymatiques qui peuvent être utilisés pour traiter les maladies où la régulation enzymatique est nécessaire. Par exemple, ils peuvent cibler les enzymes aromatases, qui sont impliquées dans la biosynthèse des œstrogènes et constituent une cible thérapeutique dans certains types de cancer du sein .
Produits chimiques agricoles
Les dérivés du thiadiazole sont étudiés pour leur utilisation en agriculture comme fongicides et herbicides. Leur capacité à inhiber la croissance de champignons et de mauvaises herbes nuisibles sans affecter les cultures en fait un outil important pour accroître la productivité agricole et protéger les cultures des maladies .
Agents neuroprotecteurs
La recherche sur les composés du thiadiazole a révélé des effets neuroprotecteurs potentiels, qui pourraient être bénéfiques dans le traitement des maladies neurodégénératives. Leur capacité à franchir la barrière hémato-encéphalique et à protéger les tissus nerveux des dommages est une voie prometteuse pour le développement de traitements pour des affections comme la maladie d'Alzheimer et la maladie de Parkinson .
Science des matériaux
La structure chimique unique des dérivés du thiadiazole permet de les utiliser en science des matériaux, en particulier dans le développement de semi-conducteurs organiques et d'autres matériaux électroniques. Leur stabilité et leurs propriétés conductrices sont précieuses pour créer des dispositifs électroniques plus efficaces et durables .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXGIWANSQVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


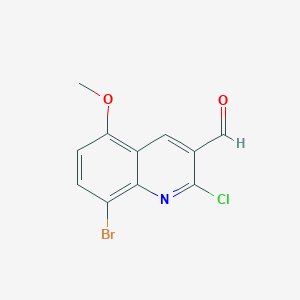
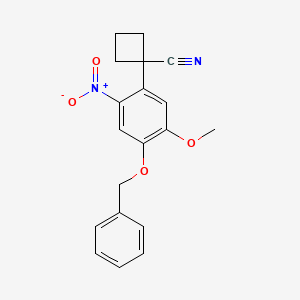
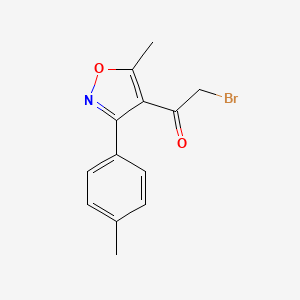
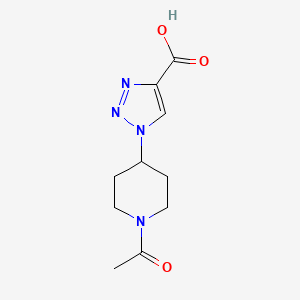
![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)


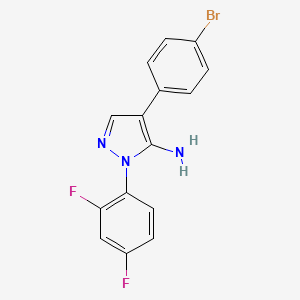

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
